tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
Description
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate: is a synthetic organic compound with the molecular formula C12H12BrFN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a tert-butyl ester group, a bromine atom at the 4-position, and a fluorine atom at the 6-position on the indazole ring.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-6-fluoroindazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHTRSJLSEGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745341 | |
| Record name | tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-71-3 | |
| Record name | tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using acid chlorides.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 4 undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing aromatic moieties or functional groups.
Example :
Reaction with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 100°C) replaces the bromine with a phenyl group, yielding tert-butyl 4-aryl-6-fluoro-1H-indazole-1-carboxylate derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, phenylboronic acid, K₂CO₃, toluene/H₂O, 100°C | tert-butyl 4-phenyl-6-fluoro-1H-indazole-1-carboxylate | ~60–80% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring allows nucleophilic substitution at the bromine site. Amines, alkoxides, or thiols can displace the bromide under basic conditions.
Example :
Reaction with sodium methoxide in DMF at 90°C replaces bromine with a methoxy group.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxylation | NaOMe, DMF, 90°C | tert-butyl 4-methoxy-6-fluoro-1H-indazole-1-carboxylate | ~50–70% |
Boc Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free indazole. This step is essential for further functionalization.
Example :
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C removes the Boc group, producing 4-bromo-6-fluoro-1H-indazole .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic deprotection | TFA/DCM, 0–25°C | 4-bromo-6-fluoro-1H-indazole | >90% |
Halogen Exchange Reactions
The bromine atom can undergo halogen exchange via Buchwald-Hartwig amination or Ullmann-type coupling.
Example :
Copper-mediated iodination replaces bromine with iodine using KI and CuI in DMSO at 120°C.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Iodination | KI, CuI, DMSO, 120°C | tert-butyl 4-iodo-6-fluoro-1H-indazole-1-carboxylate | ~60–75% |
Functionalization via C–H Activation
Directed C–H functionalization at position 3 or 7 is feasible using transition-metal catalysts.
Example :
Palladium-catalyzed C–H acetoxylation with PhI(OAc)₂ introduces an acetoxy group at position 3 .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C–H acetoxylation | Pd(OAc)₂, PhI(OAc)₂, DCE, 80°C | tert-butyl 3-acetoxy-4-bromo-6-fluoro-1H-indazole-1-carboxylate | ~40–60% |
Reductive Dehalogenation
Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding tert-butyl 6-fluoro-1H-indazole-1-carboxylate.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dehalogenation | H₂, Pd/C, EtOH, 25°C | tert-butyl 6-fluoro-1H-indazole-1-carboxylate | ~70–85% |
Key Reactivity Insights
-
Electronic Effects : The electron-withdrawing fluorine and carboxylate groups enhance the electrophilicity of the bromine atom, favoring SNAr and cross-coupling reactions .
-
Steric Considerations : The tert-butyl group sterically shields the indazole N1 position, directing reactivity to C4 and C6 positions .
-
Stability : The Boc group improves solubility in organic solvents (e.g., DCM, THF), facilitating purification .
This compound serves as a pivotal intermediate in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . Its modular reactivity enables rapid diversification, underscoring its utility in high-throughput medicinal chemistry.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate serves as a crucial building block in the synthesis of more complex indazole derivatives. These derivatives are valuable in medicinal chemistry for developing new therapeutic agents. The presence of the bromine and fluorine substituents enhances the reactivity and specificity of reactions, allowing for the construction of diverse molecular architectures.
Biological Applications
Anticancer Activity
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation effectively, with an IC50 value of approximately 8.3 nM, indicating high potency against various cancer cell lines.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In tests against common bacterial strains such as Staphylococcus aureus, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases.
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the development of agrochemicals due to its stability and reactivity. Its properties make it suitable for formulating pesticides and herbicides that require specific functional groups for efficacy.
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of various indazole derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound revealed promising results against both gram-positive and gram-negative bacteria. The effective concentration levels indicated a strong potential for development into an antibacterial drug.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate depends on its specific biological target. Indazole derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
tert-Butyl 4-bromo-1H-indazole-1-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
tert-Butyl 6-fluoro-1H-indazole-1-carboxylate: Lacks the bromine atom, which can influence its substitution reactions and biological interactions.
tert-Butyl 4-chloro-6-fluoro-1H-indazole-1-carboxylate: Contains a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness: tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical behavior and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Biological Activity
Tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H13BrF N3O2, with a molar mass of approximately 315.14 g/mol. Its structure features a tert-butyl group, a bromine atom at the 4-position, and a fluorine atom at the 6-position of the indazole ring, along with a carboxylate functional group. These structural characteristics contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. It has been shown to exhibit:
- Antitumor Activity : The compound has demonstrated potential as an inhibitor of specific kinases involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on PLK4, a kinase implicated in cell cycle regulation and tumor growth .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The presence of halogen substituents (bromine and fluorine) on the indazole ring significantly influences the compound's biological activity. Comparative analysis with structurally similar compounds reveals that these substitutions enhance binding affinity and selectivity towards specific targets.
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Tert-butyl 6-bromo-1H-indazole-1-carboxylate | 0.89 | Different halogen substitution |
| Tert-butyl 7-bromo-1H-indazole-1-carboxylate | 0.87 | Variation in position of bromine |
| Tert-butyl (4-bromo-2-methylphenyl)carbamate | 0.70 | Different functional group |
The unique combination of bromine and fluorine enhances its reactivity and potential therapeutic applications compared to other indazole derivatives.
Case Studies and Research Findings
Recent investigations have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including HCT116 (colon cancer) and HL60 (leukemia), with IC50 values in the low nanomolar range .
- Binding Affinity Studies : Interaction studies using surface plasmon resonance have shown that this compound exhibits high binding affinity for PLK4 and other relevant kinases, suggesting its potential as a targeted therapy for cancer treatment .
- Safety Profile : Toxicological assessments indicated that the compound is well-tolerated in vivo at therapeutic doses, making it a promising candidate for further clinical development .
Q & A
Basic Question: What are the common synthetic routes for preparing tert-butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate?
Methodological Answer:
The synthesis typically involves protecting the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group. A bromo substituent at the 4-position and a fluoro group at the 6-position are introduced via electrophilic substitution or transition-metal-catalyzed halogenation. For example, intermediates like 5-bromo-6-fluoro-1H-indazole (CAS 105391-70-6) are Boc-protected under standard conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid dehalogenation or Boc-group cleavage.
Advanced Question: How can regioselectivity challenges in functionalizing the indazole core be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic effects. The 4-bromo and 6-fluoro substituents direct further substitutions to specific positions. For instance, in Example 36 of EP 2903618, the Boc-protected indazole undergoes coupling at the 5-position with a chloropyrimidine, leveraging the electron-withdrawing effects of bromo and fluoro groups to activate adjacent sites . Computational modeling (e.g., DFT studies) can predict reactive sites, as demonstrated in structural analyses of similar tert-butyl indazole carboxylates .
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl singlet at ~1.5 ppm) and halogen substituent positions.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₁₂H₁₁BrFN₂O₂).
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as shown in studies of tert-butyl indazole derivatives .
Advanced Question: How do solvent and temperature affect the stability of the Boc group during functionalization?
Methodological Answer:
The Boc group is sensitive to acidic conditions and elevated temperatures. For example, in Example 37 of EP 2903618, coupling reactions with arylpyrimidines are performed at 60–80°C in anhydrous DMF to prevent Boc cleavage . Stability studies using TGA/DSC can identify decomposition thresholds, while LC-MS monitors side reactions like tert-butyl group loss .
Basic Question: What are the recommended storage conditions for this compound?
Methodological Answer:
Store under inert atmosphere (N₂/Ar) at –20°C in airtight containers. Although not classified as hazardous (per safety data for analogous tert-butyl carbamates), moisture and light exposure can degrade the Boc group .
Advanced Question: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this substrate?
Methodological Answer:
The 4-bromo substituent is ideal for palladium-catalyzed couplings. Use Pd(PPh₃)₄ or XPhos precatalysts with arylboronic acids in THF/water mixtures. Microwave-assisted conditions (100–120°C, 30 min) improve yields, as demonstrated in Merck & Co.’s synthesis of bromo-fluoro intermediates . Pre-activation of the indazole core with Lewis acids (e.g., ZnCl₂) enhances reactivity .
Basic Question: How is the compound used in medicinal chemistry research?
Methodological Answer:
It serves as a versatile intermediate for kinase inhibitors and PROTACs. The Boc group facilitates late-stage deprotection, while bromo/fluoro substituents enable diversification via cross-coupling or nucleophilic substitution, as seen in Merck’s indole-carboxylate derivatives .
Advanced Question: What computational methods predict the reactivity of bromo-fluoro indazoles in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify electrophilic centers. For example, the 4-bromo position exhibits higher electrophilicity than the 6-fluoro site due to resonance effects, aligning with experimental outcomes in Ref. .
Basic Question: How to resolve contradictions in reported yields for similar Boc-protected indazoles?
Methodological Answer:
Discrepancies often arise from impurities in starting materials or variations in workup procedures. Reproduce reactions using HPLC-pure intermediates (≥95%) and standardize quenching/purification steps. Cross-validate with independent synthetic routes, such as those in EP 2903618 .
Advanced Question: What strategies mitigate competing side reactions during Boc deprotection?
Methodological Answer:
Controlled acidolysis (e.g., TFA/DCM at 0°C) minimizes indazole core degradation. Alternatively, use scavengers like triisopropylsilane to trap tert-butyl cations. For acid-sensitive substrates, photolabile Boc analogs or enzymatic deprotection (e.g., lipases) are emerging alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
